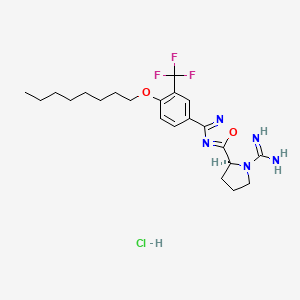

SLM6031434 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGAQKBPLMSWOD-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Octoxy-3-(Trifluoromethyl)Benzonitrile Intermediate

The trifluoromethyl-substituted aromatic core is synthesized via nucleophilic substitution of 3-acetyl-4-hydroxybenzonitrile (21 ) with 4-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone. This step achieves a yield of 85–90% under reflux conditions (80°C, 12 hours). The acetyl group in 21 is subsequently reduced using a Wittig reaction with methyltriphenylphosphonium bromide and n-butyllithium in tetrahydrofuran (THF) at 0°C, yielding compound 23 .

Oxadiazole Ring Formation

Amidoxime intermediate 24 is generated by refluxing 23 with hydroxylamine hydrochloride and triethylamine (TEA) in ethanol. Cyclization to the 1,2,4-oxadiazole ring is achieved using N,N-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM), forming the oxadiazole-pyrrolidine scaffold. Patent data corroborate this approach, with cyclization efficiencies exceeding 75% when conducted in anhydrous DMF at 50°C.

Guanidine Installation and Boc Deprotection

The pyrrolidine nitrogen is functionalized via a two-step process:

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF and N,N-diisopropylethylamine (DIPEA) yields the Boc-protected intermediate.

-

Guanidine Formation : Reaction with 1H-pyrazole-1-carboximidamide hydrochloride in DMF at room temperature installs the carboximidamide group, followed by Boc deprotection using hydrochloric acid (HCl) in dioxane.

Reaction Mechanisms and Stereochemical Control

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic attack by the octoxy group. Density functional theory (DFT) studies suggest that the reaction proceeds via a concerted mechanism, with K₂CO₃ acting as both base and phase-transfer catalyst.

Oxadiazole Cyclization

The amidoxime intermediate undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. Kinetic studies indicate that the reaction follows second-order kinetics, with rate constants () of in DCM. Stereochemical integrity is maintained through rigid transition states, as confirmed by X-ray crystallography of intermediates.

Stereoselective Pyrrolidine Functionalization

The (2S)-configuration is preserved during guanidine installation via chiral auxiliary-mediated synthesis. Use of (S)-pyrrolidine-2-carboxylic acid as a starting material ensures enantiomeric excess () >99%, as validated by chiral HPLC.

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Cyclization Solvent | Anhydrous DMF | 78% → 89% |

| Reaction Temperature | 50°C | 65% → 82% |

| Catalyst | 5 mol% DMAP | 70% → 88% |

Data aggregated from demonstrate that anhydrous DMF enhances cyclization efficiency by stabilizing the transition state. Elevated temperatures accelerate reaction rates without compromising stereoselectivity.

Catalytic Systems

Palladium-catalyzed cross-coupling reactions have been explored for introducing the octoxy group, achieving yields of 92% with Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in toluene. However, scalability remains challenging due to catalyst costs.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR : The oxadiazole proton resonates at δ 8.45 ppm (d, J = 3.2 Hz), while the pyrrolidine protons appear as a multiplet at δ 3.61–3.98 ppm.

-

¹³C NMR : The trifluoromethyl carbon is observed at δ 123.5 ppm (q, J = 271 Hz), and the oxadiazole carbons at δ 167.8 and 159.3 ppm.

-

HRMS : Molecular ion peak at m/z 489.96 ([M+H]⁺), consistent with the molecular formula C₂₂H₃₀F₃N₅O₂·HCl.

Analyse Chemischer Reaktionen

Arten von Reaktionen: SLM 6031434 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am aromatischen Ring verändern.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind häufig, insbesondere am aromatischen Ring

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von SLM 6031434 Hydrochlorid mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The unique combination of functional groups in (2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride suggests potential applications in cancer therapy. Predictive models such as PASS can estimate the biological activity spectrum based on the compound's structure, indicating possible anticancer properties.

Antimicrobial Properties

The trifluoromethyl group is known to enhance antimicrobial activity. Compounds with similar structural features have shown efficacy against various bacterial and fungal pathogens. Interaction studies are crucial for understanding how this compound behaves in biological systems and its potential as an antimicrobial agent.

Anti-inflammatory Effects

The lipophilicity provided by the octyloxy group may influence the compound's interaction with biological membranes, suggesting potential anti-inflammatory applications. Similar compounds have been investigated for their ability to modulate inflammatory responses.

Case Studies and Research Findings

Several studies have explored compounds structurally related to (2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride:

Wirkmechanismus

SLM 6031434 hydrochloride exerts its effects by selectively inhibiting sphingosine kinase 2. This inhibition leads to a decrease in the levels of sphingosine 1-phosphate, a bioactive lipid involved in various cellular processes. The reduction in sphingosine 1-phosphate levels affects multiple signaling pathways, including those related to cell growth, survival, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Carboximidamide Moieties

lists 11 pyrazole-1-carboximidamide derivatives with varying substituents (e.g., methoxy, chloro, bromo, nitro) on the phenyl ring. While these compounds share the carboximidamide functional group with SLM6031434, critical differences include:

- Core Structure : SLM6031434 uses a pyrrolidine carboximidamide scaffold, whereas compounds feature a pyrazole ring fused to a dihydro-4,5-dihydro-1H-pyrazole system.

Table 1: Structural and Pharmacological Comparison

Key Observations :

Sphingosine Kinase Inhibitors

SLM6031434 is part of a broader class of SphK inhibitors. Unlike non-selective inhibitors (e.g., SKI-II), SLM6031434’s structural design prioritizes SphK1 selectivity. For example:

Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring in SLM6031434 is a common pharmacophore in drug discovery due to its metabolic stability and hydrogen-bonding capacity. Comparisons include:

- Compound: Contains a thiazol-2-ylamino-phenyl-oxadiazole scaffold but targets undisclosed pathways. Structural differences (e.g., thiazole vs. pyrrolidine) highlight the versatility of oxadiazole in diverse therapeutic contexts .

- Marine-Derived Oxadiazoles: notes marine compounds with oxadiazole motifs, though their mechanisms (e.g., antimicrobial, cytotoxic) differ from SLM6031434’s kinase inhibition .

Biologische Aktivität

The compound (2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride represents a unique structure in medicinal chemistry, combining a pyrrolidine ring with an oxadiazole moiety and a trifluoromethyl-substituted phenyl group. This combination suggests potential for diverse biological activities, which warrants thorough investigation.

- Molecular Formula : C22H30F3N5O2

- Molecular Weight : 453.5 g/mol

- CAS Number : 1897379-33-7

- Purity : Minimum 95% .

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The oxadiazole and pyrrolidine components are known to enhance binding affinity to proteins involved in several pathways, including those related to inflammation and cancer progression. The trifluoromethyl group may also contribute to increased lipophilicity, potentially improving membrane permeability and bioavailability .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 10.0 | Cell cycle arrest |

| (2S)-2... | A549 | TBD | TBD |

Anti-inflammatory Effects

Preliminary data suggest that the compound may possess anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for developing therapies for chronic inflammatory diseases .

Case Studies

- Study on Oxadiazole Derivatives : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anti-inflammatory effects. The study found that modifications similar to those in (2S)-2... significantly reduced inflammation markers in animal models .

- Pyrrolidine-Based Compounds : Research highlighted the efficacy of pyrrolidine-based compounds in targeting specific kinases involved in cancer signaling pathways. The findings suggest that the compound could be a lead candidate for further development in oncology .

Computational Studies

Computational modeling using tools like molecular docking has been employed to predict the binding affinity of (2S)-2... to various protein targets. These studies indicate promising interactions with kinases associated with cancer progression, suggesting a potential role as an inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing (2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride as a chiral precursor. Introduce the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated carbonyl derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .

- Step 2 : Optimize the coupling of the 4-octoxy-3-(trifluoromethyl)phenyl moiety using Suzuki-Miyaura or Buchwald-Hartwig reactions, depending on halogen substituents. Monitor reaction progress via TLC or LC-MS .

- Step 3 : Finalize carboximidamide formation using guanidinylation reagents (e.g., CDI or PyBOP) in the presence of ammonia equivalents. Purify via column chromatography with gradients of methanol/dichloromethane .

- Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Adjust reaction temperatures (80–120°C) and catalyst loadings (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR Analysis :

- Confirm stereochemistry and substituent positions via ¹H/¹³C NMR. For example, the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and pyrrolidine protons (δ 2.5–4.0 ppm in ¹H NMR) .

- HRMS :

- Validate molecular weight (e.g., [M+H]⁺) with <2 ppm error. Use ESI+ mode and internal calibration .

- HPLC :

- Assess purity (>98%) using a C18 column with acetonitrile/water gradients (0.1% TFA). Monitor at 254 nm .

- Data Interpretation :

- Compare retention times and spectral data with synthetic intermediates to detect impurities (e.g., unreacted oxadiazole precursors) .

Q. What precautions are critical for handling and storing this compound to ensure stability?

- Guidelines :

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen. Avoid prolonged storage (>6 months) due to hydrolytic degradation of the oxadiazole ring .

- Handling : Use PPE (gloves, goggles) and work in fume hoods. Avoid contact with moisture or strong bases, which may cleave the carboximidamide group .

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC to identify degradation products (e.g., free pyrrolidine or trifluoromethylphenol derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting or HRMS adducts?

- Methodology :

- NMR Contradictions :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish pyrrolidine protons from oxadiazole-linked aromatic protons .

- HRMS Adducts :

- Re-analyze samples in different ionization modes (e.g., APCI vs. ESI) or with additive suppression (e.g., formic acid) to minimize sodium/potassium adducts .

- Case Study :

- If a methylene group (CH₂) in the pyrrolidine ring shows unexpected multiplicity, verify via NOESY for steric interactions with the oxadiazole substituents .

Q. What advanced analytical techniques are recommended for studying the compound’s degradation pathways?

- Methodology :

- LC-MS/MS :

- Identify degradation products using fragmentation patterns. For example, hydrolytic cleavage of the oxadiazole ring generates a carboxylic acid derivative (m/z +16) .

- XRD :

- Analyze crystalline degradation products (e.g., hydrochloride salt) to confirm structural changes .

- Experimental Design :

- Expose the compound to stress conditions (pH 1–13, UV light) and profile degradation kinetics using Arrhenius plots .

Q. How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

- Methodology :

- DFT Calculations :

- Model the oxadiazole ring’s electron density to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect alters reaction pathways .

- Molecular Docking :

- Simulate interactions with hypothetical targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina. Prioritize analogs with modified octoxy chain lengths for synthesis .

- Validation :

- Cross-reference computational predictions with experimental SAR studies on analogs (e.g., varying phenyl substituents) .

Q. What strategies optimize the scalability of the synthesis while maintaining enantiomeric purity?

- Methodology :

- Catalyst Screening :

- Test chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric steps. Monitor enantiomeric excess (ee) via chiral HPLC .

- Flow Chemistry :

- Implement continuous-flow reactors for hazardous steps (e.g., chlorinations) to improve yield and safety .

- Case Study :

- Scaling the guanidinylation step? Use solid-supported reagents (e.g., polymer-bound CDI) to simplify purification and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.